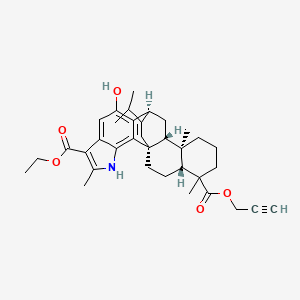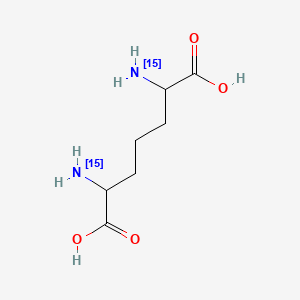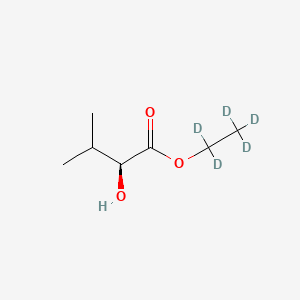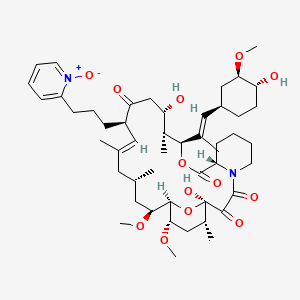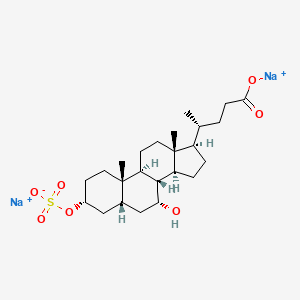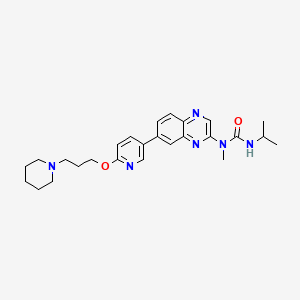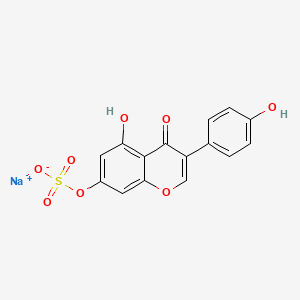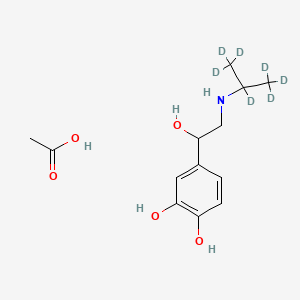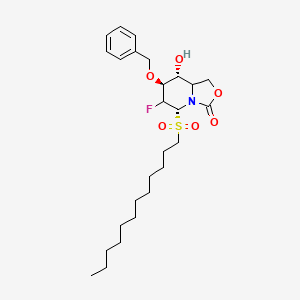
Dgk|AE-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dgk|AE-IN-3 is a compound that belongs to the family of diacylglycerol kinases (DGKs). Diacylglycerol kinases are lipid kinases that convert diacylglycerol to phosphatidic acid, playing a crucial role in regulating various enzymes, including protein kinase C, phosphatidylinositol 4-phosphate 5-kinase, and mammalian target of rapamycin (mTOR) . This compound is of significant interest due to its potential therapeutic applications in various fields, including neuroscience and immunology .
Preparation Methods
The synthesis of Dgk|AE-IN-3 involves several steps, starting with the preparation of diacylglycerol. The diacylglycerol is then phosphorylated using specific reagents and conditions to produce phosphatidic acid. Industrial production methods often involve the use of ATP acyl phosphate activity-based probes and quantitative mass spectrometry to define ATP and small-molecule binding motifs of representative members from all five DGK subtypes . This process ensures the high purity and specificity of the compound.
Chemical Reactions Analysis
Dgk|AE-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phospholipase C, which cleaves phosphoinositol 4,5-bisphosphate into diacylglycerol and inositol 1,4,5-triphosphate . The major products formed from these reactions include phosphatidic acid and other lipid signaling molecules. These reactions are crucial for the compound’s role in cellular signaling and regulation.
Scientific Research Applications
Dgk|AE-IN-3 has a wide range of scientific research applications. In chemistry, it is used to study lipid signaling pathways and enzyme regulation. In biology, it plays a role in understanding cellular responses to various stimuli, including stress and immune responses . In medicine, this compound is being investigated for its potential therapeutic applications in treating neuronal diseases and cancer . Its ability to regulate immune cell activation makes it a promising candidate for immunotherapy .
Mechanism of Action
The mechanism of action of Dgk|AE-IN-3 involves the phosphorylation of diacylglycerol to produce phosphatidic acid. This process regulates the activity of several enzymes, including protein kinase C and mTOR . By converting diacylglycerol to phosphatidic acid, this compound modulates various cellular responses, including immune cell activation and neuronal signaling . The molecular targets and pathways involved in this process include the Ras family, protein kinase C, and the mTOR pathway .
Comparison with Similar Compounds
Dgk|AE-IN-3 is unique compared to other similar compounds due to its specific ability to regulate diacylglycerol and phosphatidic acid levels. Similar compounds include other members of the diacylglycerol kinase family, such as DGKα and DGKζ . These compounds also play a role in lipid signaling and enzyme regulation but may have different tissue distributions and specificities . The uniqueness of this compound lies in its potential therapeutic applications and its specific regulatory functions in cellular signaling pathways .
Properties
Molecular Formula |
C20H16ClF3N4O3S |
|---|---|
Molecular Weight |
484.9 g/mol |
IUPAC Name |
(2R)-2-(N-[4-amino-5-[4-(difluoromethoxy)benzoyl]-1,3-thiazol-2-yl]-4-chloro-3-fluoroanilino)propanamide |
InChI |
InChI=1S/C20H16ClF3N4O3S/c1-9(18(26)30)28(11-4-7-13(21)14(22)8-11)20-27-17(25)16(32-20)15(29)10-2-5-12(6-3-10)31-19(23)24/h2-9,19H,25H2,1H3,(H2,26,30)/t9-/m1/s1 |
InChI Key |
VYMXJSJFDJTKHK-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C(=O)N)N(C1=CC(=C(C=C1)Cl)F)C2=NC(=C(S2)C(=O)C3=CC=C(C=C3)OC(F)F)N |
Canonical SMILES |
CC(C(=O)N)N(C1=CC(=C(C=C1)Cl)F)C2=NC(=C(S2)C(=O)C3=CC=C(C=C3)OC(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


